molecular formula C18H28N2O5S B8191836 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate

3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate

Cat. No.: B8191836
M. Wt: 384.5 g/mol
InChI Key: UWNRMFJRNVEBBT-UHFFFAOYSA-N
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Description

3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C18H28N2O5S . This compound is known for its unique bicyclic structure, which includes a diaza-bicyclo[4.2.0]octane core. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

The synthesis of 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar steps with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: This compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The diaza-bicyclo[4.2.0]octane core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tosylate group can also participate in nucleophilic substitution reactions, modifying the activity of the compound .

Comparison with Similar Compounds

Similar compounds to 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate include:

  • 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid methyl ester
  • 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid ethyl ester
  • 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester

These compounds share the same bicyclic core but differ in the ester group attached to the carboxylic acid. The uniqueness of this compound lies in its specific ester and tosylate groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,12H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNRMFJRNVEBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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